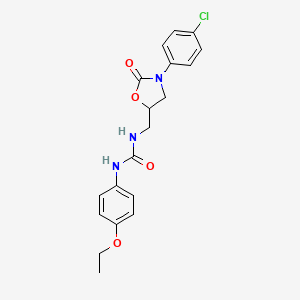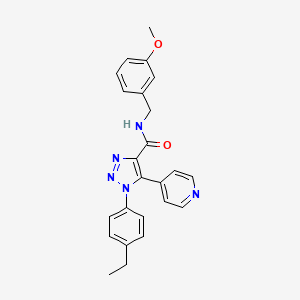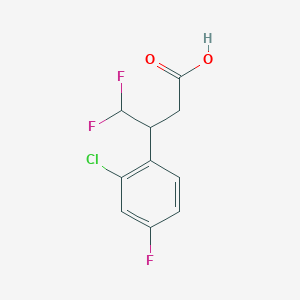![molecular formula C22H21BrN4 B2852999 4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline CAS No. 325833-98-5](/img/structure/B2852999.png)
4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline is a useful research compound. Its molecular formula is C22H21BrN4 and its molecular weight is 421.342. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Research: Anticancer Agents
The bromo and aniline groups present in the compound suggest its utility in the synthesis of novel anticancer agents. Bromoanilines are often used as intermediates in the production of pharmaceuticals due to their ability to undergo further functionalization . The presence of a triazacyclopenta[cd]azulene moiety could be indicative of a role in the design of drugs targeting specific cancer cell lines, leveraging the structural similarity to natural alkaloids known for their antitumor properties .
Material Chemistry: Electronic Applications
Compounds containing thiophene rings, similar to the phenyl group in the given compound, have been extensively used in material chemistry, particularly in the development of new technologies for electronics . The bromo group can facilitate the coupling reactions necessary for creating conductive polymers, which are essential in the production of organic semiconductors.
Agrochemical Development
Bromoanilines are also significant in the agrochemical industry. They serve as precursors in the synthesis of herbicides, fungicides, and insecticides. The structural complexity of the compound could lead to the development of new agrochemicals with improved specificity and reduced environmental impact .
Synthetic Organic Chemistry: Methodology Development
The compound’s structure, featuring a bromo group and a complex nitrogen-containing ring system, makes it a candidate for developing new synthetic methodologies. It could be used to explore regioselective synthesis, lithiation reactions, and halogen exchange processes, which are fundamental in constructing complex organic molecules .
Biological Studies: Cell Biology
Indole derivatives, which share structural features with the given compound, play a significant role in cell biology. They are involved in various biological processes and are used to study cell signaling pathways, gene expression, and metabolic regulation. The compound could be used to synthesize indole derivatives for these purposes .
Catalysis: Ligand Synthesis
The presence of a bromo group and an aniline moiety indicates that the compound could be used in the synthesis of ligands for catalysis. These ligands could be applied in asymmetric synthesis reactions, such as the Sharpless dihydroxylation, which is pivotal in producing enantiomerically pure substances .
Propiedades
IUPAC Name |
4-bromo-N-[(6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4/c23-17-9-11-18(12-10-17)24-14-21-25-27-15-20(16-6-2-1-3-7-16)19-8-4-5-13-26(21)22(19)27/h1-3,6-7,9-12,15,24H,4-5,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJQAADLKNBIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=CC=C4)CNC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-ethyl-5-({[4-(trifluoromethyl)benzyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2852916.png)
![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)


![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)

![tert-butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate](/img/structure/B2852927.png)


![(2E)-N-[4-(diethylsulfamoyl)anilino]-1,3-benzothiazole-2-carboximidoyl cyanide](/img/structure/B2852933.png)
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2852934.png)

